molecular formula C8H7ClFNO4S B8564481 2-Chloro-4-fluoro-5-[(methylamino)sulfonyl]benzoic acid

2-Chloro-4-fluoro-5-[(methylamino)sulfonyl]benzoic acid

Cat. No. B8564481
M. Wt: 267.66 g/mol
InChI Key: OEOVCGLDCFQYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-5-[(methylamino)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C8H7ClFNO4S and its molecular weight is 267.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-fluoro-5-[(methylamino)sulfonyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-5-[(methylamino)sulfonyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-fluoro-5-[(methylamino)sulfonyl]benzoic acid

Molecular Formula

C8H7ClFNO4S

Molecular Weight

267.66 g/mol

IUPAC Name

2-chloro-4-fluoro-5-(methylsulfamoyl)benzoic acid

InChI

InChI=1S/C8H7ClFNO4S/c1-11-16(14,15)7-2-4(8(12)13)5(9)3-6(7)10/h2-3,11H,1H3,(H,12,13)

InChI Key

OEOVCGLDCFQYML-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20.02 g (73.4 mmol) of 2-chloro-3-chlorosulfonyl-4-fluorobenzoic acid was added as a solid to a cooled solution of 10.5 mL of methylamine (40% aqueous solution, 293.6 mmol) in 400 mL of water. Reaction was monitored by LC/MS and complete after one hour. The reaction was acidified to pH=1 with concentrated HCl, and solid precipitated out. Product was obtained by filtration. 17.54 g obtained as a pale tan solid (89% yield). 1H NMR (300 MHz, DMSO-d6) δ13.83-14.01 (br, 1H), 8.21-8.26 (d, 1H, J=9.11 Hz), 7.98-8.03 (q, 1H, J=4.82), 7.88-7.92 (d, 1H, J=9.11 Hz), 2.55-2.56 (d, 3H, J=4.82 Hz).
Name
2-chloro-3-chlorosulfonyl-4-fluorobenzoic acid
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
89%

Synthesis routes and methods II

Procedure details

At 0° C., to a stirred ice-water suspension (˜200 mL) of 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid was slowly added a precooled 40% methylamine (13 mL). The reaction mixture was then stirred for 2 hours before being acidified to pH˜2. The desired product was precipitated and filtered out. After being dried overnight, the pure 2-chloro-4-fluoro-5-[(methylamino)sulfonyl]benzoic acid was obtained as white solid (9.8 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step One

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